![molecular formula C26H21FO7 B1143017 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose CAS No. 171721-00-9](/img/structure/B1143017.png)
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
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Overview
Description
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a chemical compound with multifaceted applications predominantly in biomedicine . It serves as an antimetabolite for various cancer treatments, including but not limited to pancreatic cancer and leukemia . It is also a useful intermediate for the synthesis of imidazole nucleoside derivatives and other related nucleosides .
Molecular Structure Analysis
The molecular formula of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is C26H21FO7 . Its molecular weight is 464.45 .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 584.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 87.3±3.0 kJ/mol, and it has a flash point of 295.7±25.0 °C . The index of refraction is 1.607, and it has a molar refractivity of 118.5±0.4 cm3 . It has 7 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Biomedical Applications
This compound has multifaceted applications predominantly in biomedicine . It serves as an antimetabolite for various cancer treatments .
Cancer Treatments
Specifically, it has been used in the treatment of various types of cancers, including but not limited to pancreatic cancer and leukemia .
Synthesis of Imidazole Nucleoside Derivatives
It is a useful intermediate for the synthesis of imidazole nucleoside derivatives .
Synthesis of Other Related Nucleosides
In addition to imidazole nucleoside derivatives, it can also be used in the synthesis of other related nucleosides .
Synthesis of 2′-Deoxy-2′-Fluoroarabinonucleic Acid (2F-ANA)
The compound is used in the preparation of protected 2′-deoxy-2′-fluoroarabinonucleosides, which are building blocks required for the synthesis of 2′-deoxy-2′-fluoroarabinonucleic acid (2F-ANA) . 2F-ANA is an oligonucleotide analog exhibiting very promising antisense properties .
Synthesis of N2-Isobutyryl-9-[2-Deoxy-2-Fluoro-5-O-(4-Methoxytrityl)-β-D-Arabinofuranosyl]Guanine
The compound is used in the synthesis of N2-isobutyryl-9-[2-deoxy-2-fluoro-5-O-(4-methoxytrityl)-β-D-arabinofuranosyl]guanine .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is the DNA synthesis process in cells . By interacting with this process, the compound can exert its effects on cellular proliferation and reproduction .
Mode of Action
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose acts by hindering DNA synthesis . This inhibition results in a blockade against cell growth and potential division , thereby affecting the overall proliferation of cells.
Biochemical Pathways
The compound primarily affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal cell cycle, particularly the S phase where DNA replication occurs. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential induction of cell death . These effects can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
properties
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose |
Q & A
Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?
A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.
Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?
A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.
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